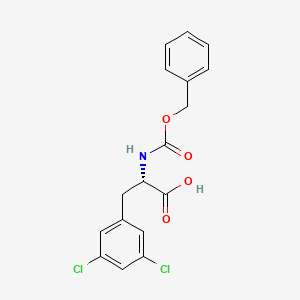

Cbz-3,5-Dichloro-L-Phenylalanine

Description

Overview of Unnatural Amino Acids as Modular Building Blocks in Biomolecular Research

Unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), are amino acids that are not among the 20 naturally encoded in the genome. thedailyscientist.orgrsc.org They serve as powerful tools in chemical biology and medicinal chemistry, acting as modular building blocks to create novel proteins and peptides with enhanced or entirely new functions. thedailyscientist.orgwm.edunih.gov The incorporation of UAAs allows researchers to probe protein structure and function, improve the stability of peptides against enzymatic degradation, and design molecules with tailored properties. thedailyscientist.orgwm.edunih.gov This expansion of the genetic code opens up a vast chemical space for the development of new therapeutics, biomaterials, and research tools. rsc.orgwm.edunih.gov The ability to introduce specific chemical functionalities, such as unique side chains or reactive groups, into a peptide sequence provides precise control over the molecule's properties and behavior. youtube.comresearchgate.net

The Role of Halogenated Phenylalanine Derivatives in Advancing Chemical and Biological Research

Halogenated derivatives of phenylalanine, where one or more hydrogen atoms on the phenyl ring are replaced by a halogen, have proven to be particularly valuable in research. nih.govnih.gov The introduction of halogens, such as fluorine or chlorine, can significantly alter the electronic and steric properties of the amino acid. nih.gov These modifications can influence hydrophobic and aromatic interactions, which are critical driving forces in processes like protein folding and amyloid formation. nih.gov For instance, the systematic fluorination of phenylalanine has been used as a tool to investigate the self-assembly process of amyloid peptides. nih.gov In medicinal chemistry, halogenated compounds are prevalent in pharmaceuticals due to their altered chemical properties. wikipedia.org The versatility of aryl halides in chemical reactions also makes them important intermediates in the synthesis of other complex molecules. wikipedia.org

Specific Contextualization of Cbz-3,5-Dichloro-L-Phenylalanine within Protected Unnatural Amino Acid Frameworks

This compound is an unnatural amino acid that features two chlorine atoms on the phenyl ring and a carboxybenzyl (Cbz or Z) protecting group on the amino terminus. bachem.comtotal-synthesis.com This protecting group is crucial in peptide synthesis, as it temporarily blocks the reactivity of the amino group, preventing unwanted side reactions and polymerization during the controlled, stepwise assembly of a peptide chain. fiveable.memasterorganicchemistry.comresearchgate.net The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a pivotal development in peptide chemistry. total-synthesis.commasterorganicchemistry.com It is stable under various conditions but can be removed, typically through hydrogenolysis, a process that is mild and occurs at a neutral pH. nih.govmasterorganicchemistry.com The use of such protecting groups is a fundamental strategy in both solution-phase and solid-phase peptide synthesis, allowing for the creation of complex peptides with precisely defined sequences that incorporate unnatural amino acids like 3,5-dichloro-L-phenylalanine. researchgate.netpeptide.com

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Features |

| This compound | C17H15Cl2NO4 | Not Found | Dichlorinated phenyl ring; Cbz-protected amino group. |

| Fmoc-3,5-dichloro-L-phenylalanine | C24H19Cl2NO4 | 1260605-95-5 a2bchem.com | Dichlorinated phenyl ring; Fmoc-protected amino group. a2bchem.com |

| N-Cbz-L-phenylalanine | C17H17NO4 nih.gov | 1161-13-3 chemicalbook.com | Non-halogenated phenyl ring; Cbz-protected amino group. nih.govchemicalbook.com |

Structure

3D Structure

Properties

Molecular Weight |

368.28 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies for Cbz 3,5 Dichloro L Phenylalanine

Strategies for the Stereoselective Synthesis of 3,5-Dichloro-L-Phenylalanine Precursors

The cornerstone of synthesizing Cbz-3,5-Dichloro-L-Phenylalanine is the production of its optically pure precursor, 3,5-Dichloro-L-Phenylalanine. Achieving the desired L-configuration is paramount, and chemists employ various stereoselective strategies, including both enzymatic and asymmetric chemical methods.

Enzymatic Approaches for Chiral Phenylalanine Derivative Synthesis

Biocatalysis offers an elegant and highly selective means to produce chiral amino acids. Enzymes, operating under mild conditions, can deliver high enantiomeric purity, making them attractive for pharmaceutical intermediate synthesis.

One of the most effective enzymatic strategies is the use of Phenylalanine Ammonia Lyases (PALs). nih.gov These enzymes catalyze the asymmetric hydroamination of activated alkenes, such as substituted cinnamic acids, to yield L-phenylalanine derivatives. nih.gov For the synthesis of 3,5-Dichloro-L-Phenylalanine, this would involve the PAL-mediated amination of 3,5-dichlorocinnamic acid. The reaction is highly atom-economical and avoids the need for expensive cofactors. nih.gov The process can be run in a batch mode or integrated into a continuous flow system using immobilized enzymes, which enhances catalyst reusability and productivity, allowing for shorter reaction times and high conversions. frontiersin.org

While PALs naturally produce L-amino acids, the enzymatic system can be adapted. For instance, a multi-enzymatic cascade process can be designed to enhance the enantioselectivity for L-phenylalanines, especially in cases where direct PAL amination results in low enantiomeric excess (ee). nih.gov Other enzymes, such as phenylalanine aminomutase (PAM), can also catalyze the stereoselective isomerization of α-phenylalanine to β-phenylalanine, using a cinnamic acid intermediate, a process that has been successfully applied to fluorinated derivatives. beilstein-journals.org Additionally, aldolases like D-threonine aldolase (B8822740) have shown high activity toward aromatic aldehydes, suggesting their potential in synthesizing substituted phenylserines, which could be further converted to the desired phenylalanine derivatives. rsc.org

Table 1: Comparison of Enzymatic Strategies for Phenylalanine Derivative Synthesis

| Enzyme System | Precursor | Key Process | Advantages |

|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Substituted Cinnamic Acid | Asymmetric hydroamination | High atom economy, no expensive cofactors, high stereoselectivity for L-isomers. nih.govfrontiersin.org |

| Multi-enzyme Cascade (e.g., PAL + DAAO) | Substituted Cinnamic Acid | Chemoenzymatic deracemization | Can enhance enantiomeric purity for L-phenylalanines. nih.gov |

| Phenylalanine Aminomutase (PAM) | Substituted Cinnamic Acid | Stereoselective isomerization via cinnamic acid intermediate | Provides access to both α- and β-amino acids with excellent enantioselectivity. beilstein-journals.org |

Asymmetric Synthetic Routes to Dichloro-L-Phenylalanine Scaffolds

Beyond biocatalysis, traditional asymmetric synthesis provides a robust and scalable platform for creating chiral amino acids. These methods often involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome.

A prominent strategy is the asymmetric α-alkylation of a glycine (B1666218) enolate equivalent. nih.gov In this approach, a glycine Schiff base is deprotonated to form a chiral enolate, which is then alkylated with a suitable electrophile. For the target molecule, this would be a 3,5-dichlorobenzyl halide. The stereochemistry is directed by a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. This method is scalable and the product's stereochemistry is predictable based on the catalyst used. nih.gov

Another modern approach involves photoredox catalysis, which can activate aliphatic alcohols to form radical precursors for the synthesis of unnatural α-amino acids. rsc.org Furthermore, asymmetric aldol (B89426) reactions of glycinate (B8599266) Schiff bases with aldehydes, guided by transition-metal catalysis or organocatalysis, represent a direct route to chiral β-hydroxy-α-amino acid derivatives, which can subsequently be converted to the target phenylalanine structure. rsc.org

Installation of the N-Benzyloxycarbonyl (Cbz) Protecting Group

Once the chiral 3,5-Dichloro-L-Phenylalanine precursor is obtained, the amino group must be protected to prevent unwanted side reactions in subsequent synthetic steps, such as peptide coupling. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group due to its stability and ease of removal by hydrogenolysis. ijacskros.combachem.commasterorganicchemistry.com

Classical Solution-Phase Cbz Protection Techniques

The most common method for introducing the Cbz group is the Schotten-Baumann reaction. total-synthesis.com This procedure involves treating the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. masterorganicchemistry.comyoutube.com The reaction is typically performed in a biphasic system of an organic solvent and water, with an inorganic base like sodium bicarbonate or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. ijacskros.comgoogle.com

The general procedure involves dissolving the amino acid in an aqueous basic solution, cooling it to 0 °C, and then adding Cbz-Cl, often dissolved in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or dioxane. total-synthesis.comgoogle.com The mixture is stirred for several hours, allowing the reaction to proceed to completion. After the reaction, an acidic workup protonates the carboxylate, and the N-Cbz-protected amino acid can be extracted into an organic solvent. total-synthesis.com This method is effective for a wide range of amino acids. ijacskros.com

Table 2: Typical Conditions for Classical Cbz Protection

| Reagent | Base | Solvent System | Temperature | Typical Workup |

|---|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | THF / Water | 0 °C to Room Temp. | Acidification, extraction with ethyl acetate. total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Hydroxide (NaOH) | Water or Dioxane / Water | 0 °C | Acidification, extraction with ether or ethyl acetate. google.com |

Optimization of Cbz Protection for Sterically Hindered Halogenated Phenylalanines

The presence of two bulky chlorine atoms in the ortho- and meta-positions relative to the benzyl side chain of 3,5-dichloro-L-phenylalanine can introduce significant steric hindrance. This can slow down the rate of the N-protection reaction under standard Schotten-Baumann conditions, potentially leading to lower yields or incomplete reactions.

To overcome this challenge, several optimization strategies can be employed. One approach is to use a more reactive acylating agent or a stronger base. For instance, using a highly nucleophilic base like lithium hexamethyldisilazide (LiHMDS) to deprotonate the amino group before the addition of Cbz-Cl can drive the reaction forward, a technique proven effective for the synthesis of even N,N-di-Cbz derivatives of hindered amino acids. acs.org

Another powerful method involves the pre-activation of the amino acid. N-(Cbz-α-aminoacyl)benzotriazoles have been successfully used to couple sterically hindered amino acids in peptide synthesis with complete retention of chirality. acs.org This suggests that activating the carboxyl group of the Cbz-protected amino acid could be a viable strategy in reverse for protection, or that alternative activated Cbz reagents could be beneficial. For particularly challenging substrates, the choice of solvent and reaction temperature may also be critical to ensure sufficient reactivity while minimizing side reactions.

Purification and Characterization Methodologies for this compound (excluding basic identification data)

Following the synthesis, rigorous purification and characterization are essential to ensure the final product, this compound, is of high purity and has the correct structure and stereochemistry.

The typical purification protocol begins after the reaction workup, which usually involves acidification and extraction into an organic solvent like ethyl acetate. google.com The crude product obtained after solvent evaporation is often purified by one of two main methods:

Crystallization: The crude material can be dissolved in a minimal amount of a hot solvent and then allowed to cool, or a poor solvent can be added to induce crystallization. This is a highly effective method for removing impurities and can yield a product of very high purity. google.com

Column Chromatography: If crystallization is difficult or does not provide sufficient purity, silica (B1680970) gel column chromatography is employed. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. acs.org The fractions containing the pure product are collected and the solvent is evaporated.

Once purified, the compound is subjected to a suite of analytical techniques for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is a crucial tool. Reversed-phase HPLC is used to determine the chemical purity of the compound. google.com To confirm the enantiomeric purity, a normal-phase chiral HPLC assay is utilized, which can separate the L- and D-enantiomers and ensure that no racemization occurred during the synthesis or protection steps. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms in the molecule, verifying the successful installation of the Cbz group and the integrity of the dichlorophenylalanine scaffold. Mass Spectrometry (MS) is used to confirm the molecular weight of the final compound. lookchem.com

Cbz 3,5 Dichloro L Phenylalanine As a Key Component in Peptide and Peptidomimetic Design

Strategies for Incorporating Cbz-3,5-Dichloro-L-Phenylalanine into Peptide Chains

The successful integration of this compound into a growing peptide sequence depends on the selection of an appropriate synthetic methodology. Both solid-phase and solution-phase techniques can be employed, each with specific considerations related to the nature of the Cbz protecting group and the dichlorinated side chain.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for building peptide chains in a stepwise manner on a solid support. google.combeilstein-journals.org The general cycle involves anchoring the C-terminal amino acid to a resin, followed by repeated cycles of Nα-protecting group removal (deprotection) and coupling of the next Nα-protected amino acid until the desired sequence is assembled. beilstein-journals.orgpeptide.com

The incorporation of this compound is most strategically achieved using the Fmoc/tBu orthogonal protection scheme. beilstein-journals.org In this approach, the temporary Nα-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain protecting groups are typically acid-labile tert-butyl (tBu) or trityl (Trt) derivatives. beilstein-journals.orgpeptide.com this compound can be introduced as the final N-terminal residue of the peptide. After the full peptide sequence is assembled using Fmoc-protected amino acids, the final Fmoc group is removed, and the free N-terminal amine is coupled with this compound. researchgate.net

The Cbz group is stable to the piperidine (B6355638) solution used for Fmoc removal and also generally stable to the moderate acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from many common resins and the removal of side-chain protecting groups. researchgate.net This allows for the synthesis of peptides that are specifically Cbz-protected at the N-terminus.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu, Trt (Acid-labile) | Benzyl-based (Strong acid-labile) |

| Deprotection Reagent | Piperidine in DMF | TFA in DCM |

| Cleavage Reagent | Strong acids (e.g., TFA) | Very strong acids (e.g., HF) |

| Orthogonality | Fully orthogonal system. beilstein-journals.org | Not fully orthogonal; relies on differential acid lability. peptide.com |

| Incorporation of Cbz-AA | Typically coupled as the final N-terminal residue after the last Fmoc deprotection. researchgate.net | Less common due to the acid-labile nature of both Boc and Cbz groups, requiring more complex strategies. |

Solution-Phase Peptide Coupling Techniques

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. americanpeptidesociety.orgmasterorganicchemistry.com This method involves the coupling of protected amino acids or peptide fragments in an appropriate organic solvent. americanpeptidesociety.org

To incorporate this compound, its carboxyl group must be activated to facilitate reaction with the amino group of the growing peptide chain. americanpeptidesociety.org The most common methods for this activation involve the use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). americanpeptidesociety.org These reagents convert the carboxylic acid into a reactive O-acylisourea intermediate. americanpeptidesociety.org

However, the use of carbodiimides alone can lead to side reactions and racemization. bachem.com Therefore, additives are almost always used in conjunction with the coupling reagent. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and leads to more efficient coupling. americanpeptidesociety.org A study on the synthesis of Cbz-Phe-Leu using DCC highlighted the occurrence of side reactions involving the protected amino acid, underscoring the need to carefully optimize reaction conditions such as pH and substrate concentration to maximize the yield of the desired dipeptide. mdpi.com

Impact of Cbz-Protection on Coupling Efficiency and Racemization Control

The prevention of racemization—the loss of stereochemical integrity at the α-carbon during peptide bond formation—is critical for synthesizing biologically active peptides. The Nα-protecting group plays a pivotal role in this process. Urethane-based protecting groups, which include Cbz, Boc, and Fmoc, are known to significantly suppress racemization compared to other types of protecting groups. bachem.com

The primary mechanism of racemization during coupling involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate. bachem.com The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to loss of chirality. The electron-withdrawing nature of the urethane (B1682113) carbonyl in the Cbz group reduces the propensity to form this oxazolone (B7731731) ring. This electronic effect helps maintain the optical purity of the amino acid during the activation and coupling steps. bachem.com

While the Cbz group provides substantial protection against racemization, the risk is not entirely eliminated, especially for sterically hindered couplings or when strong activating conditions are used. bachem.compeptide.com The choice of coupling reagent and the use of additives are therefore crucial. The addition of HOBt or its derivatives is highly effective in minimizing racemization by providing an alternative, more favorable reaction pathway via the active ester, which is less susceptible to forming the oxazolone intermediate. bachem.compeptide.com

Design Principles for Peptidomimetics Incorporating Halogenated Phenylalanine Residues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability or receptor affinity. longdom.org The incorporation of modified amino acids like 3,5-dichloro-L-phenylalanine is a key strategy in peptidomimetic design. upc.edubenthamscience.com

Rational Design of Peptide Analogs with Enhanced Structural Properties

The rational design of peptide analogs involves making specific, targeted modifications to a peptide's structure to achieve a desired outcome. upc.edunih.gov Halogenation of an amino acid side chain is a powerful tool for this purpose, as it allows for the systematic modulation of key physicochemical properties without drastically increasing steric bulk, a concept sometimes referred to as "isosteric" replacement. nih.govnih.gov

Introducing two chlorine atoms onto the phenylalanine ring, as in 3,5-dichloro-L-phenylalanine, serves several design purposes:

Modulation of Hydrophobicity: Halogenation alters the hydrophobicity of the amino acid side chain, which can influence peptide folding, aggregation, and interaction with biological membranes or receptor hydrophobic pockets. nih.govnih.gov

Tuning of Aromatic Interactions: The chlorine atoms change the electronic properties of the phenyl ring, modifying its ability to participate in π-π stacking and cation-π interactions, which are critical for molecular recognition and structural stability. nih.gov

Introduction of Halogen Bonds: The chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen. These interactions can provide additional stability to specific peptide conformations or enhance binding to a target protein. nih.gov

By leveraging these effects, medicinal chemists can design peptide analogs with more rigid structures, pre-organized conformations for receptor binding, and improved activity. nih.govnih.gov

Role of Side Chain Modifications in Modulating Peptide Conformation and Stability

The specific modifications to the phenylalanine side chain—in this case, dichlorination—have profound effects on the resulting peptide's behavior. Research has shown that halogenating phenylalanine can significantly alter peptide structure, stability, and function. nih.govnih.gov

The introduction of chlorine atoms can increase the peptide's resistance to proteolytic degradation by sterically hindering the approach of metabolic enzymes. nih.gov Furthermore, the altered electronic and hydrophobic nature of the dichlorinated ring can dramatically influence the kinetics and morphology of peptide self-assembly. In a study on the amyloidogenic peptide NFGAIL, halogenation of the phenylalanine residue was shown to change both the rate of fibril formation and the final structure of the aggregates. nih.gov Another study demonstrated that substituting phenylalanine with its chlorinated or brominated analogs in an antimicrobial peptide led to a two- to eight-fold increase in its in vitro activity. nih.gov

| Property Affected by Halogenation | Research Finding | Reference |

| Peptide Aggregation | Halogenation of the phenylalanine residue in NFGAIL peptide variants altered the kinetics of amyloid fibril formation and the morphology of the resulting aggregates. | nih.gov |

| Hydrophobicity | Halogenation is a strategy used to modulate hydrophobic interactions, which are key driving forces in peptide self-assembly. | nih.govnih.gov |

| Antimicrobial Activity | Chlorinated and brominated analogues of the jelleine-I peptide showed a 2- to 8-fold increase in in vitro activity compared to the parent peptide. | nih.gov |

| Proteolytic Stability | The introduction of halogen atoms can lead to improved protease stability, though this effect is dependent on the position and number of halogens. | nih.gov |

| Peptide Conformation | Halogenation can change the secondary structure propensity of peptides. | nih.gov |

Conformational Constraints and Their Influence on Peptide Structure and Function

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their structure and, consequently, their biological function. This compound is a synthetically modified amino acid that introduces significant conformational constraints due to the presence of both a bulky N-terminal protecting group and substantial substituents on the aromatic side chain. These features rigidly influence the local geometry of the amino acid, which in turn dictates the secondary and tertiary structure of the resulting peptide or peptidomimetic.

The primary determinants of conformational restriction in this compound are the steric and electronic effects of its constituent parts: the N-terminal benzyloxycarbonyl (Cbz) group and the two chlorine atoms on the phenyl ring.

Steric Hindrance from 3,5-Dichloro Substitution:

The phenyl ring of phenylalanine is not static; it can rotate around the Cβ-Cγ bond, described by the chi (χ) dihedral angles. However, the substitution of hydrogen with larger atoms can create steric barriers that limit this rotation. A chlorine atom has a van der Waals radius of approximately 1.75 Å, significantly larger than that of a hydrogen atom (approx. 1.20 Å). wikipedia.org

In this compound, the two bulky chlorine atoms are positioned meta to the Cβ carbon. This substitution pattern creates a "steric wall" on both sides of the phenyl ring. This disubstitution severely restricts the rotational freedom around the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) dihedral angles. The phenyl ring is consequently locked into a more defined orientation relative to the peptide backbone, preventing it from freely rotating to accommodate various peptide folds. This fixed orientation can be exploited in rational drug design to enforce a specific, bioactive conformation.

Influence of the N-terminal Cbz-Protecting Group:

The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis, known for its bulkiness. organic-chemistry.org Its presence at the N-terminus introduces further conformational constraints on the backbone dihedral angles, phi (φ) and psi (ψ). The steric bulk of the Cbz group can clash with the side chain of the amino acid and with the backbone of the subsequent residue, limiting the accessible regions of the Ramachandran plot. Studies on N-terminally protected amino acids have shown that the protecting group can favor specific conformations. researchgate.net The interaction between the Cbz group's aromatic ring and the dichlorinated phenyl ring of the side chain can also lead to stabilizing intramolecular π-π stacking interactions, further rigidifying the local structure.

Combined Conformational Effects and Dihedral Angle Restrictions:

The combination of the 3,5-dichloro substitution and the N-terminal Cbz group results in a highly constrained amino acid derivative. The allowable values for the backbone dihedral angles (φ and ψ) are significantly more restricted than for natural phenylalanine. Any rotation that brings the Cbz group or the peptide backbone in proximity to the bulky chloro-substituted phenyl ring would result in significant van der Waals repulsion, making such conformations energetically unfavorable.

For instance, conformations that would typically be allowed for a standard L-amino acid, such as the extended β-strand region (φ ≈ -120°, ψ ≈ +120°) or the right-handed α-helical region (φ ≈ -60°, ψ ≈ -40°), may be destabilized. The steric bulk would likely force the peptide backbone into a more limited set of conformations to avoid clashes. This makes this compound a powerful tool for inducing specific turns or for stabilizing unique secondary structures in peptides that would otherwise be highly flexible.

The table below provides a predictive analysis of the likely favored and disfavored regions of the Ramachandran plot for a peptide containing this compound, based on established principles of stereochemistry.

| Dihedral Angle | Predicted Conformational Space | Rationale |

| Phi (φ) | Highly restricted, likely disfavoring positive values. | Steric clashes between the Cbz group and the carbonyl oxygen of the preceding residue, as well as with the dichlorinated phenyl side chain, would limit rotation around the N-Cα bond. |

| Psi (ψ) | Highly restricted, particularly in the range of -60° to +60°. | Severe steric hindrance between the dichlorinated phenyl ring and the amide proton and side chain of the following residue would be expected, restricting rotation around the Cα-C bond. |

| Chi (χ1) | Severely restricted to avoid eclipsing interactions. | The two chlorine atoms create significant steric barriers, preventing free rotation of the phenyl ring. The ring is likely locked into a conformation that minimizes interaction with the peptide backbone and Cbz group. |

By forcing a peptide backbone into a specific, limited conformational space, this compound can enhance binding affinity and selectivity for a biological target. The rigid structure reduces the entropic penalty of binding, as the peptide does not need to adopt a specific conformation from a large ensemble of possibilities upon interacting with its receptor. This pre-organization is a key principle in the design of potent peptide and peptidomimetic therapeutics.

Contributions of Cbz 3,5 Dichloro L Phenylalanine to Drug Discovery and Chemical Biology

Application as a Building Block in the Synthesis of Bioactive Molecules

The unique structure of Cbz-3,5-Dichloro-L-Phenylalanine makes it a strategic building block for creating novel bioactive compounds. The Cbz group provides robust protection of the amino functionality, preventing unwanted side reactions during peptide synthesis and other coupling reactions. ontosight.ai This allows for its precise incorporation into larger, more complex molecular architectures.

Halogenated amino acids are frequently incorporated into peptide and peptidomimetic structures to develop potent and selective inhibitors of enzymes or modulators of protein-protein interactions. The introduction of chlorine atoms onto the phenylalanine scaffold can enhance binding affinity and specificity. Phenylalanine derivatives, for instance, have been identified as crucial for maintaining the antiviral activity in certain classes of HIV-1 capsid binders. mdpi.com The modification of these scaffolds is a key strategy for improving potency. mdpi.com

The 3,5-dichloro substitution pattern on the phenyl ring of this compound offers specific advantages:

Enhanced Hydrophobicity: The chlorine atoms increase the lipophilicity of the amino acid side chain, which can lead to stronger hydrophobic interactions within the binding pockets of target proteins.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. This provides an additional layer of binding affinity and can confer selectivity.

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, increasing the in vivo half-life of a peptide-based therapeutic.

The use of halogenated phenazines has demonstrated the effectiveness of halogen substitution in creating potent biofilm-eradicating agents and antibacterial compounds against pathogens like M. tuberculosis. nih.gov Similarly, incorporating this compound into a peptide sequence allows researchers to leverage these properties to design novel inhibitors.

This compound is an important precursor in the development of sophisticated drug delivery systems. Peptide-drug conjugates (PDCs) are a class of targeted therapeutics composed of a cytotoxic drug, a peptide that targets specific cells (like tumor cells), and a linker. nih.govnih.gov

The synthesis of the peptide component relies on protected amino acids like this compound. mdpi.com Incorporating this non-canonical amino acid can serve several purposes in a PDC:

It can enhance the stability of the peptide, protecting it from degradation by proteases.

The peptide containing this residue can be designed to have a high affinity for a specific biological target, thereby delivering a conjugated payload with precision. nih.gov

The Cbz group is integral to the synthesis process, ensuring that the amino acid is added in the correct sequence before being removed in a later step to complete the peptide chain. ontosight.ai

Exploration of Structure-Activity Relationships (SAR) through Halogen Substitution

A central goal in medicinal chemistry is to understand how a molecule's structure relates to its biological activity. This compound is an excellent tool for probing these structure-activity relationships (SAR). By systematically replacing native phenylalanine with its dichlorinated counterpart in a bioactive peptide, chemists can dissect the role of the phenyl ring's electronic and steric properties in molecular recognition. nih.gov

The two chlorine atoms at the 3 and 5 positions of the phenyl ring exert significant and distinct effects on the molecule's properties.

Electronic Effects: Chlorine is a highly electronegative atom, and its presence on the aromatic ring has a strong electron-withdrawing effect. This alters the electron distribution (quadrupole moment) of the phenyl ring, influencing its ability to participate in π-π stacking and cation-π interactions with protein targets. DFT calculations on related dichlorinated compounds confirm that chlorine atoms strongly influence the properties of the aromatic system. mdpi.com

Steric Effects: The chlorine atoms add significant bulk to the side chain. This steric hindrance can either enhance or disrupt binding, depending on the topology of the target's binding pocket. In some cases, this bulk can force the peptide backbone into a specific conformation that is optimal for binding. In related molecules, the steric hindrance from chlorine atoms has been shown to constrain the rotation of adjacent functional groups, which can lock the molecule in a bioactive conformation. mdpi.com

| Property | Effect of 3,5-Dichloro Substitution | Implication for Molecular Interactions |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing | Modifies π-π stacking and cation-π interactions; enables potential halogen bonding. |

| Steric Profile | Increased bulk and defined shape | Can improve binding through van der Waals contacts or induce a favorable conformation; can also lead to steric clash. |

| Hydrophobicity | Increased relative to unsubstituted phenylalanine | Enhances interactions with nonpolar binding pockets. |

| Metabolic Stability | Blocks sites of aromatic hydroxylation | Increases resistance to enzymatic degradation. |

The effects of halogenation vary significantly depending on the identity and position of the halogen atom. Comparing 3,5-dichlorophenylalanine with other halogenated derivatives provides a clearer picture of its unique properties. For example, studies on halogenated variants of the NFGAIL peptide sequence, which is related to amyloid formation, show a clear correlation between the hydrophobicity of the halogenated phenylalanine and the kinetics of aggregation. nih.gov

| Derivative | van der Waals Volume (Relative) | Hydrophobicity (Relative) | Key Features |

|---|---|---|---|

| 4-Fluoro-L-Phenylalanine | Small increase | Moderate increase | Fluorine is small and highly electronegative; minimally perturbs size while altering electronics. nih.gov |

| 3,5-Dichloro-L-Phenylalanine | Significant increase | High increase | Offers a balance of steric bulk and strong electron-withdrawing character; capable of halogen bonding. |

| 4-Bromo-L-Phenylalanine | Large increase | Very high increase | Larger and more polarizable than chlorine; a stronger halogen bond donor. |

| 4-Iodo-L-Phenylalanine | Very large increase | Highest increase | Largest halogen, most polarizable, and an excellent halogen bond donor; often used in structural biology for phasing. nih.gov |

This comparative data illustrates that 3,5-dichlorophenylalanine occupies a specific niche. It provides more steric bulk and hydrophobicity than fluorinated analogs but is less bulky than its brominated or iodinated counterparts, allowing for a graded exploration of a binding site's steric and electronic requirements.

Development of Molecular Probes and Tools for Biochemical Studies

Beyond therapeutic applications, this compound serves as a precursor for molecular probes used to investigate biological processes. Once incorporated into a peptide, the dichlorinated phenylalanine residue can act as a reporter.

The unique properties of the halogenated ring can be exploited in various ways:

NMR Spectroscopy: The chlorine atoms alter the chemical shifts of nearby protons in ¹H NMR and provide a unique signal in ¹³C NMR, allowing researchers to monitor the local environment of the peptide.

X-ray Crystallography: The electron-dense chlorine atoms can aid in solving the phase problem in X-ray crystallography, helping to determine the three-dimensional structure of a peptide-protein complex.

Fluorescent Probes: While not intrinsically fluorescent, the dichlorinated ring can be a scaffold to which a fluorophore is attached. The unique properties of the ring can modulate the fluorescence in response to changes in the local environment, such as binding events. The genetic incorporation of ortho-substituted phenylalanine derivatives has been used to create sensors that probe the local environment of proteins. acs.org

Flavin-dependent halogenases, which catalyze the regioselective halogenation of substrates like tryptophan, highlight the biological importance and utility of halogenated aromatics. wikipedia.org Synthetically produced building blocks like this compound provide biochemists with direct access to these valuable motifs without the need for enzymatic reactions, facilitating the creation of customized probes for a wide range of biochemical studies. wikipedia.org

Conformational Analysis and Structural Impact of Cbz 3,5 Dichloro L Phenylalanine in Peptides and Peptidomimetics

Computational Methodologies for Conformational Studies

Computational methods are fundamental in predicting how the incorporation of a modified amino acid like 3,5-dichloro-L-phenylalanine, with its bulky and electron-withdrawing chlorine atoms, might influence peptide structure.

Molecular mechanics (MM) simulations would be a primary tool to explore the conformational landscape of peptides containing Cbz-3,5-Dichloro-L-Phenylalanine. These simulations rely on force fields to calculate the potential energy of different molecular arrangements, allowing for the exploration of a wide range of conformations and the identification of low-energy, stable structures.

Density Functional Theory (DFT) is a quantum chemical method that would provide more accurate electronic structure information. DFT calculations are crucial for understanding the intrinsic conformational preferences of the Cbz-3,5-dichloro-L-phenylalanyl residue itself, including the rotational barriers around its dihedral angles. These calculations can elucidate how the dichloro-substitution affects the electronic distribution within the phenyl ring and the peptide backbone, influencing non-covalent interactions.

A theoretical study on a related compound, 4-chlorophenylalanine, using DFT has shown that halogen substitution can influence the molecule's reactivity and electronic properties, which would in turn affect its interactions within a peptide chain. researchgate.net

Table 1: Representative Computational Methods for Peptide Conformational Analysis

| Method | Application in Studying this compound Peptides | Expected Insights |

| Molecular Mechanics (MM) | Simulating the dynamics of peptides containing the modified residue in various environments (e.g., in vacuum, in solvent). | Identification of preferred peptide backbone and side-chain conformations; assessment of overall peptide flexibility. |

| Density Functional Theory (DFT) | Calculating the electronic structure and energy of different conformers of the isolated amino acid or a dipeptide model. | Accurate determination of dihedral angle preferences; understanding the electronic impact of the dichloro-substitution. |

| Molecular Dynamics (MD) | Simulating the time-evolution of the peptide's structure, often in a simulated aqueous environment. bioinformatics.org | Prediction of stable folded structures; analysis of hydrogen bonding patterns and hydrophobic interactions. |

To generate this interactive table, a detailed research finding would be required.

The Ramachandran plot is a cornerstone of protein and peptide structural analysis, illustrating the sterically allowed combinations of the backbone dihedral angles φ (phi) and ψ (psi). nih.govchemicalbook.com For a modified amino acid like 3,5-dichloro-L-phenylalanine, the increased steric bulk of the two chlorine atoms on the phenyl ring would be expected to restrict the allowable (φ, ψ) combinations compared to unsubstituted phenylalanine.

A theoretical Ramachandran plot for a peptide containing this compound would likely show a more constrained set of allowed regions. The bulky side chain would likely disfavor certain conformations that would otherwise be accessible to phenylalanine, potentially promoting a more defined secondary structure.

Spectroscopic Techniques for Structural Elucidation of Peptide Conjugates

Spectroscopic methods are indispensable for experimentally validating the conformational predictions from computational studies.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. chemicalbook.com For a peptide containing this compound, specific NMR experiments could provide a wealth of information.

Chemical Shift Perturbations: The incorporation of the dichlorinated residue would induce changes in the chemical shifts of nearby protons and carbons, providing information about the local electronic environment and conformation.

Nuclear Overhauser Effect (NOE): NOE data reveals through-space proximities between atoms, which is crucial for determining the peptide's fold.

Coupling Constants (J-couplings): These can provide information about dihedral angles within the peptide backbone and side chains.

While no specific NMR data for this compound peptides are available, 1H NMR spectral data for the related compound N-Cbz-L-Phenylalanine can be found in chemical databases.

Table 2: Hypothetical NMR Data for a Peptide with and without 3,5-Dichloro-L-Phenylalanine

| Parameter | Peptide with Phe | Peptide with 3,5-Cl₂-Phe | Interpretation of Hypothetical Change |

| Hα Chemical Shift (ppm) of residue i+1 | 4.2 | 4.5 | Downfield shift suggests a change in the local electronic environment due to the chlorinated ring. |

| ³J(HNHα) Coupling Constant (Hz) of residue i | 7.5 | 9.0 | An increase could indicate a preference for a more extended conformation, such as a β-strand. |

| NOE between Hα(i) and HN(i+3) | Weak | Strong | The appearance of this medium-range NOE would be strong evidence for a helical conformation. |

To generate this interactive table, a detailed research finding would be required.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. researchgate.net The characteristic CD spectra of alpha-helices, beta-sheets, and random coils allow for the qualitative and quantitative assessment of a peptide's conformational ensemble. The introduction of this compound would be expected to influence the CD spectrum. The aromatic ring of phenylalanine itself can contribute to the CD signal, and the dichloro-substitution would likely modify this contribution. youtube.com More importantly, by influencing the peptide's secondary structure, the modified residue would lead to changes in the far-UV CD spectrum, which reflects the peptide backbone conformation. For instance, if the substitution promotes a helical fold, a characteristic spectrum with negative bands around 222 nm and 208 nm and a positive band around 190 nm would be observed.

Impact of Dichloro-Substitution on Local and Global Peptide Conformation

The substitution of phenylalanine with 3,5-dichloro-L-phenylalanine would have significant steric and electronic consequences for peptide conformation.

Steric Hindrance: The two chlorine atoms add considerable bulk to the side chain, which can restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This can force the peptide backbone into specific dihedral angles to avoid steric clashes.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the aromaticity of the phenyl ring and its ability to participate in π-π stacking or cation-π interactions. This can alter interactions with other aromatic residues or charged groups within the peptide.

Hydrophobicity: The addition of chlorine atoms increases the hydrophobicity of the side chain, which could enhance its tendency to be buried in the core of a folded peptide or to interact with hydrophobic surfaces.

Collectively, these effects could lead to a more well-defined local conformation around the substituted residue, which in turn could propagate along the peptide chain to influence the global fold, potentially stabilizing a specific secondary structure like a helix or a turn.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the biological applications and research perspectives of the chemical compound this compound are not available in the public domain.

Extensive inquiries into in vitro studies, including enzyme inhibition and receptor binding, as well as in vivo preclinical models for neuroprotection and other biological effects, yielded no specific data for this particular compound. Similarly, information regarding its application in advanced protein engineering and directed evolution is not present in the accessible scientific literature.

The searches consistently retrieved information on the parent amino acid, L-phenylalanine, and other derivatives. While research on these related molecules is plentiful, it is not scientifically accurate to extrapolate these findings to this compound due to the significant influence that the Cbz (carboxybenzyl) protecting group and the dichlorination of the phenyl ring would have on its chemical properties and biological activity.

It is possible that research on this compound exists within proprietary databases of pharmaceutical companies or is part of ongoing, unpublished studies. However, based on the currently available information, a scientifically rigorous article adhering to the requested detailed outline cannot be generated.

Biological Applications and Research Perspectives Excluding Human Trials

Advanced Applications in Protein Engineering and Directed Evolution

Modulation of Protein Structure and Function through Non-Canonical Amino Acid Mutagenesis

The incorporation of non-canonical amino acids like dichloro-phenylalanine derivatives can significantly impact the structure and, consequently, the function of proteins. The introduction of the bulky and electronegative chlorine atoms can alter local protein environments, influence protein folding, and modify protein-protein or protein-ligand interactions. lmu.edu

The hydrophobic nature of the phenyl group in phenylalanine is a key determinant of its role in protein structure, contributing to stability through hydrophobic interactions and π-π stacking. Altering this group, as in 3,5-dichloro-L-phenylalanine, can modulate these interactions. Studies on phenylalanine hydroxylase have shown that the binding of phenylalanine induces significant conformational changes that are crucial for its enzymatic activity. nih.govnih.gov The introduction of halogenated phenylalanines can be used to probe and manipulate such allosteric regulation.

Furthermore, the incorporation of ncAAs can be used to create proteins with novel functions. For example, introducing photoreactive amino acids like p-benzoyl-L-phenylalanine allows for the mapping of protein-protein interactions through photocrosslinking. researchgate.net While not a direct application of Cbz-3,5-dichloro-L-phenylalanine, this highlights the potential of using structurally similar ncAAs to dissect complex biological processes.

Future Directions in the Academic Research of Dichloro-Phenylalanine Derivatives

The continued exploration of dichloro-phenylalanine derivatives holds significant promise for advancing our understanding of biological systems and developing new biotechnological tools. Future research is likely to focus on several key areas.

Exploration of Novel Synthetic Pathways and Analogues

The development of new and efficient synthetic routes to this compound and its analogues is crucial for expanding their accessibility and application in research. Current synthetic strategies often involve multi-step processes. mdpi.comnih.gov Future research could focus on developing more streamlined and cost-effective syntheses, potentially utilizing biocatalytic or chemoenzymatic approaches. researchgate.net

Moreover, the synthesis and characterization of a wider range of dichloro-phenylalanine analogues with varying substitution patterns and protecting groups would provide a more extensive toolkit for protein engineers. For example, exploring different protecting groups for the amine and carboxyl functionalities could facilitate their use in different peptide synthesis or bioconjugation strategies. Research into the synthesis of highly functionalized phenylalanine derivatives through methods like the Diels-Alder reaction is already underway. researchgate.net

Integration with Emerging Technologies in Drug Design and Chemical Biology

The integration of dichloro-phenylalanine derivatives with cutting-edge technologies is poised to accelerate drug discovery and deepen our understanding of chemical biology. The use of artificial intelligence (AI) and machine learning in drug design is rapidly expanding, with applications in target identification, compound screening, and lead optimization. rsc.orgnumberanalytics.comnih.gov These computational tools could be used to predict the effects of incorporating dichloro-phenylalanine into target proteins, guiding the design of novel therapeutics with enhanced efficacy and specificity.

Furthermore, emerging technologies in structural biology, such as cryo-electron microscopy (cryo-EM) and advanced NMR techniques, can be combined with the site-specific incorporation of halogenated amino acids to provide high-resolution insights into protein structure and dynamics. nih.gov The FDA's Emerging Technology Program encourages the adoption of such innovative approaches in pharmaceutical development, highlighting the potential for these methods to revolutionize the field. fda.gov

Deepening Understanding of Structure-Function Relationships in Complex Biological Systems

A fundamental goal in biochemistry is to understand how the three-dimensional structure of a protein dictates its function. The site-specific incorporation of dichloro-phenylalanine provides a powerful tool to probe these structure-function relationships with high precision. By systematically replacing native amino acids with this analogue, researchers can dissect the roles of specific residues in catalysis, substrate binding, protein stability, and allosteric regulation. nih.gov

For example, studies on phenylalanine hydroxylase have revealed the critical role of phenylalanine in regulating its own metabolism through conformational changes in the enzyme. nih.gov Introducing dichloro-phenylalanine at key positions could further elucidate the molecular mechanisms underlying this regulation. Similarly, investigating the impact of this ncAA on protein-protein interactions within complex cellular pathways can provide valuable insights into cellular signaling and regulation. nih.gov

Q & A

Q. What alternative halogenation strategies exist for synthesizing Cbz-protected dichloro amino acids?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA to deprotonate phenylalanine derivatives, followed by Cl₂ quenching .

- Transition Metal Catalysis : Pd-catalyzed C-H chlorination with NCS (N-chlorosuccinimide) for regioselective substitution .

- Biocatalytic Approaches : Engineered halogenases (e.g., tryptophan 7-halogenase) for enantioselective chlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.